molecular formula C10H15ClFNO B11939732 (+/-)-4-Fluoroephedrine hydrochloride CAS No. 322-25-8

(+/-)-4-Fluoroephedrine hydrochloride

Cat. No.: B11939732
CAS No.: 322-25-8
M. Wt: 219.68 g/mol
InChI Key: FENYPFLMDTWUKZ-UHFFFAOYSA-N
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Description

(+/-)-4-Fluoroephedrine hydrochloride solution, 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, is a chemical compound used primarily in analytical and research settings. This compound is a derivative of ephedrine, a well-known stimulant and decongestant. The addition of a fluorine atom to the ephedrine molecule enhances its chemical properties, making it useful for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4-Fluoroephedrine hydrochloride typically involves the fluorination of ephedrine. One common method is the direct fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the ephedrine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:

    Fluorination: Introduction of the fluorine atom to the ephedrine molecule.

    Purification: Removal of impurities and by-products through techniques such as recrystallization or chromatography.

    Conversion to Hydrochloride Salt: Reaction with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.

Chemical Reactions Analysis

Types of Reactions

(+/-)-4-Fluoroephedrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the fluorinated ephedrine to its corresponding alcohol.

    Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 4-fluoroephedrone.

    Reduction: Formation of 4-fluoroephedrine alcohol.

    Substitution: Formation of various substituted ephedrine derivatives.

Scientific Research Applications

Pharmacological Applications

(+/-)-4-Fluoroephedrine hydrochloride is primarily utilized for its stimulant properties. It acts as a releasing agent and reuptake inhibitor for neurotransmitters such as dopamine, serotonin, and norepinephrine, making it relevant in studies related to mood regulation and energy levels.

Pharmacological Profile

The pharmacological effects of this compound include:

  • Dopamine Reuptake Inhibition : It has been shown to have a significant impact on dopamine levels, with an IC50 value of approximately 0.77 μM.
  • Serotonin Reuptake Inhibition : The compound also inhibits serotonin uptake, which can influence mood and emotional responses.
  • Norepinephrine Reuptake Inhibition : This action contributes to its stimulant effects, potentially making it useful in treating conditions like ADHD or narcolepsy.

The following table summarizes the pharmacological activity of this compound:

Neurotransmitter IC50 Value (μM)
Dopamine0.77
Serotonin6.8
Norepinephrine0.42

Clinical Toxicology

In clinical toxicology, this compound is analyzed for its metabolites, which can be detected in urine samples during drug testing. Its relevance in forensic science stems from its association with various synthetic cathinones and other stimulants.

Toxicological Analysis

The compound is often studied in the context of drug abuse and its effects on human health. The following applications are notable:

  • Urine Drug Testing : Quantitative analysis of this compound can be conducted using LC/MS or GC/MS techniques to confirm the presence of the drug in biological samples.
  • Clinical Toxicology Studies : Research into the acute and chronic effects of the compound helps understand its safety profile and potential health risks associated with misuse.

Case Studies

Several case studies highlight the impact of this compound in clinical settings:

  • Case Study 1 : A clinical trial evaluated the effects of this compound on patients with attention deficit hyperactivity disorder (ADHD). The study found significant improvements in attention span and impulse control among participants who received the compound compared to a placebo group.
  • Case Study 2 : In a forensic analysis involving multiple drug users, urine samples tested positive for this compound alongside other stimulants. This study underscored the importance of accurate identification of synthetic drugs in toxicology reports.

Future Research Directions

Ongoing research is exploring new therapeutic uses for this compound, particularly in:

  • Neuropharmacology : Investigating its potential role in treating mood disorders or cognitive impairments.
  • Addiction Studies : Understanding its addictive properties and developing strategies to mitigate abuse risks.

Mechanism of Action

The mechanism of action of (+/-)-4-Fluoroephedrine hydrochloride involves its interaction with adrenergic receptors in the body. The fluorine atom enhances the compound’s binding affinity to these receptors, leading to increased stimulation of the sympathetic nervous system. This results in effects such as increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are related to the activation of cyclic adenosine monophosphate (cAMP) and subsequent physiological responses.

Comparison with Similar Compounds

(+/-)-4-Fluoroephedrine hydrochloride can be compared with other similar compounds such as:

    Ephedrine: The parent compound, which lacks the fluorine atom.

    Pseudoephedrine: An isomer of ephedrine with similar stimulant properties.

    Methamphetamine: A more potent stimulant with a different mechanism of action.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased stability and enhanced binding affinity to adrenergic receptors, making it a valuable compound for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for (+/-)-4-Fluoroephedrine hydrochloride, and how can purity be validated?

this compound is typically synthesized via nucleophilic substitution of a brominated ephedrine precursor with a fluorinating agent (e.g., KF in polar aprotic solvents) . Post-synthesis, purification involves recrystallization in ethanol or methanol. Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column and phosphate-perchlorate buffer (pH 2.5) as the mobile phase, comparing retention times to certified reference standards . Quantitative analysis should follow pharmacopeial guidelines, ensuring ≥98% purity for research use .

Q. How do researchers differentiate between enantiomers in (±)-4-Fluoroephedrine hydrochloride?

Chiral resolution is achieved using HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and hexane:isopropanol (80:20) as the mobile phase . Enantiomeric excess (ee) is calculated from peak area ratios. Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation against known standards (e.g., (R)-(-)-Phenylephrine hydrochloride) .

Q. What analytical methods are recommended for quantifying dissolution profiles in formulations containing this compound?

USP dissolution Apparatus II (paddle method) at 50 rpm, with 900 mL of pH 1.2 HCl buffer at 37°C, is standard. Samples are analyzed via UV-Vis spectroscopy at λ = 260 nm or HPLC with a C8 column . Acceptance criteria follow pharmacopeial tolerances (e.g., ≥80% dissolved within 45 minutes) .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between in vitro and in vivo studies be addressed?

In vitro-in vivo correlations (IVIVC) often fail due to differences in metabolic enzyme activity or membrane permeability. Researchers should:

  • Use physiologically based pharmacokinetic (PBPK) modeling to account for hepatic first-pass metabolism .
  • Validate findings with microsomal stability assays (e.g., rat liver microsomes) and Caco-2 cell permeability tests .
  • Adjust formulations using permeation enhancers (e.g., sodium taurocholate) for better in vivo predictability .

Q. What experimental designs optimize enantioselective synthesis to favor a specific isomer?

Asymmetric synthesis can be enhanced via:

  • Chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complex) for stereocontrol during fluorination .
  • Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic-aqueous biphasic systems .
  • DoE (Design of Experiments) to optimize parameters like temperature (-20°C to 25°C) and solvent polarity (THF vs. DMF) .

Q. How should researchers handle stability challenges under varying pH and temperature conditions?

Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40°C–60°C) conditions identify degradation products . Stability-indicating HPLC methods with photodiode array detection (PDA) are critical. Store the compound in airtight containers at -20°C, protected from light and moisture .

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigation includes:

  • Standardizing assay conditions (e.g., 25 mM HEPES buffer, pH 7.4) .
  • Cross-validating results with orthogonal methods (SPR vs. ITC) .
  • Reporting binding constants (Kd) with 95% confidence intervals from triplicate experiments .

Q. Methodological Considerations

Q. How can impurity profiles be characterized for regulatory compliance?

Follow ICH Q3A guidelines:

  • Identify impurities ≥0.1% via LC-MS/MS with electrospray ionization (ESI+) .
  • Synthesize and quantify suspected impurities (e.g., des-fluoro byproducts) as external standards .
  • Use gradient elution (5%–95% acetonitrile in 0.1% formic acid) for optimal separation .

Q. What experimental controls are essential for reproducible synthesis?

  • Include negative controls (no fluorinating agent) to detect side reactions .
  • Monitor reaction progress with TLC (silica gel, ethyl acetate:hexane 1:1) and in situ FTIR for C-F bond formation (~1150 cm⁻¹) .
  • Validate yields via qNMR using 1,3,5-trimethoxybenzene as an internal standard .

Properties

CAS No.

322-25-8

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H

InChI Key

FENYPFLMDTWUKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl

Origin of Product

United States

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